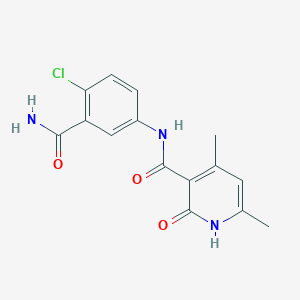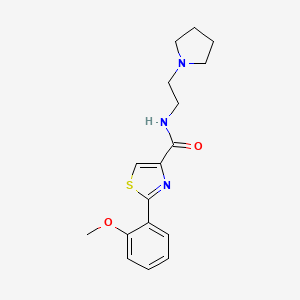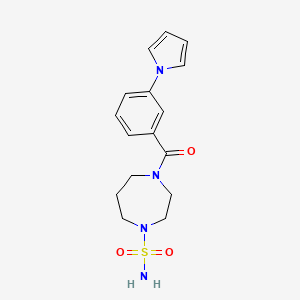![molecular formula C15H24N2O4S B7573864 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide](/img/structure/B7573864.png)
3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide, also known as Compound A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It is a small molecule that belongs to the class of sulfonamide compounds and has a molecular weight of 381.5 g/mol.
Wirkmechanismus
The mechanism of action of 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A is not fully understood, but it is believed to act on various cellular pathways involved in cancer, inflammation, and neurodegeneration. In cancer cells, 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in cell proliferation and survival. Inflammation research has shown that 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A can inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A has been shown to activate the protein kinase Akt, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A has been shown to have various biochemical and physiological effects in different cell types and animal models. In cancer cells, 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer cell survival. In inflammation research, 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A has been shown to reduce the production of pro-inflammatory cytokines and decrease the activity of inflammatory cells. In neurodegenerative disease research, 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A has been shown to improve cognitive function and reduce neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A in lab experiments is its specificity for certain cellular pathways and its potential therapeutic applications. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may affect its potential use in clinical settings.
Zukünftige Richtungen
Future research on 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A could focus on investigating its pharmacokinetics and toxicity in animal models and human clinical trials. Additionally, further studies could investigate its potential use in combination with other drugs or therapies for cancer, inflammation, and neurodegenerative diseases. Finally, research could focus on developing more specific and potent analogs of 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A for improved therapeutic efficacy.
Synthesemethoden
The synthesis of 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A involves several steps, including the reaction of 2,3-dimethylphenol with 2-chloroethanol to form 2-(2,3-dimethylphenoxy)ethanol. The resulting compound is then reacted with methanesulfonyl chloride to form 2-(2,3-dimethylphenoxy)ethyl methanesulfonate. The final step involves the reaction of 2-(2,3-dimethylphenoxy)ethyl methanesulfonate with N-methyl-N-(2-aminoethyl)propan-1-amine to form 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A.
Wissenschaftliche Forschungsanwendungen
3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Inflammation research has shown that 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide A has been shown to have neuroprotective effects and can improve cognitive function.
Eigenschaften
IUPAC Name |
3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-12-6-5-7-14(13(12)2)21-11-8-15(18)17(3)10-9-16-22(4,19)20/h5-7,16H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELBBKNPMVAPPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCC(=O)N(C)CCNS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-dimethylphenoxy)-N-[2-(methanesulfonamido)ethyl]-N-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)
![1-methyl-5-[(1-phenyltriazol-4-yl)methyl]-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573798.png)
![5-Chloro-2-[(1-cyclopropylpiperidin-4-yl)amino]benzonitrile](/img/structure/B7573806.png)


![5,6-Dimethyl-3-[3-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pyridazine-4-carbonitrile](/img/structure/B7573826.png)
![2-(2-Chlorophenyl)-4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]morpholine](/img/structure/B7573834.png)

![3-[(1-Phenylpyrazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7573861.png)
![1-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B7573869.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(hydroxymethyl)-1,3-dihydroinden-2-yl]amino]ethanone](/img/structure/B7573877.png)

![3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]thiolane 1,1-dioxide](/img/structure/B7573880.png)
